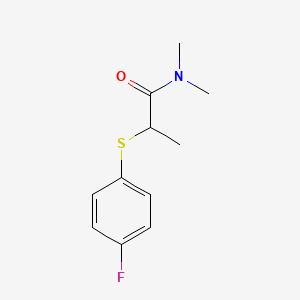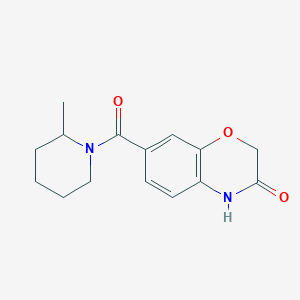
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained interest due to its ability to inhibit the activity of a specific protein kinase, which is involved in various cellular processes.
作用機序
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide inhibits the activity of a specific protein kinase, which is involved in various cellular processes. The inhibition of this kinase leads to the modulation of downstream signaling pathways, which ultimately results in the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. The exact mechanism of action of 1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis in cancer cells, and modulate the immune response. In addition, the compound has been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of various inflammatory and autoimmune disorders.
実験室実験の利点と制限
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide has several advantages for lab experiments. The compound is readily available, and its synthesis method has been published in several research papers. In addition, the compound has been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations for lab experiments. The compound has low solubility in water, which makes it difficult to use in in vitro assays. In addition, the compound has poor pharmacokinetic properties, which make it difficult to use in in vivo experiments.
将来の方向性
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide has several potential future directions. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications. The compound could be further optimized to improve its pharmacokinetic properties, which would make it more suitable for in vivo experiments. In addition, the compound could be used in combination with other therapeutic agents to enhance its efficacy. Further research is also needed to fully understand the mechanism of action of 1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide and its potential applications in various diseases.
合成法
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of various intermediates, which are then used to obtain the final product. The detailed synthesis method has been published in several research papers, and the compound has been successfully synthesized in various laboratories.
科学的研究の応用
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of a specific protein kinase, which is involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. The inhibition of this kinase has been linked to the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
特性
IUPAC Name |
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(15-8-5-6-10-18-15)19-17(21)14-11-20(2)16-9-4-3-7-13(14)16/h3-12H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSOEADNJSBXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)





![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)


![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)